

physicochemical properties of 4-Cyano-4'-(trifluoromethyl)biphenyl

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Compound of Interest

Compound Name: 4-Cyano-4'-(trifluoromethyl)biphenyl

Cat. No.: B176337

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An In-depth Technical Guide to the Physicochemical Properties of **4-Cyano-4'-(trifluoromethyl)biphenyl**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-4'-(trifluoromethyl)biphenyl, with CAS Number 140483-60-9, is a fluorinated organic compound of significant interest in materials science and medicinal chemistry. Its rigid biphenyl core is functionalized with two potent electron-withdrawing groups: a cyano (-CN) and a trifluoromethyl (-CF₃) moiety. This substitution pattern creates a molecule with a strong dipole moment and unique electronic and photophysical properties.^[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Cyano-4'-(trifluoromethyl)biphenyl**, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Core Physicochemical Properties

The key physicochemical data for **4-Cyano-4'-(trifluoromethyl)biphenyl** are summarized in the tables below. This information is critical for its application in synthesis, materials development, and pharmacological studies.

Table 1: Chemical Identifiers and General Properties

Property	Value	Reference(s)
IUPAC Name	4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile	[2]
CAS Number	140483-60-9	[1][3]
Molecular Formula	C ₁₄ H ₈ F ₃ N	[2]
Molecular Weight	247.22 g/mol	[2]
Canonical SMILES	<chem>C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(F)(F)F</chem>	-
InChI Key	NHEWFAFOSWGG-UHFFFAOYSA-N	[1]

Table 2: Thermodynamic and Physical Properties

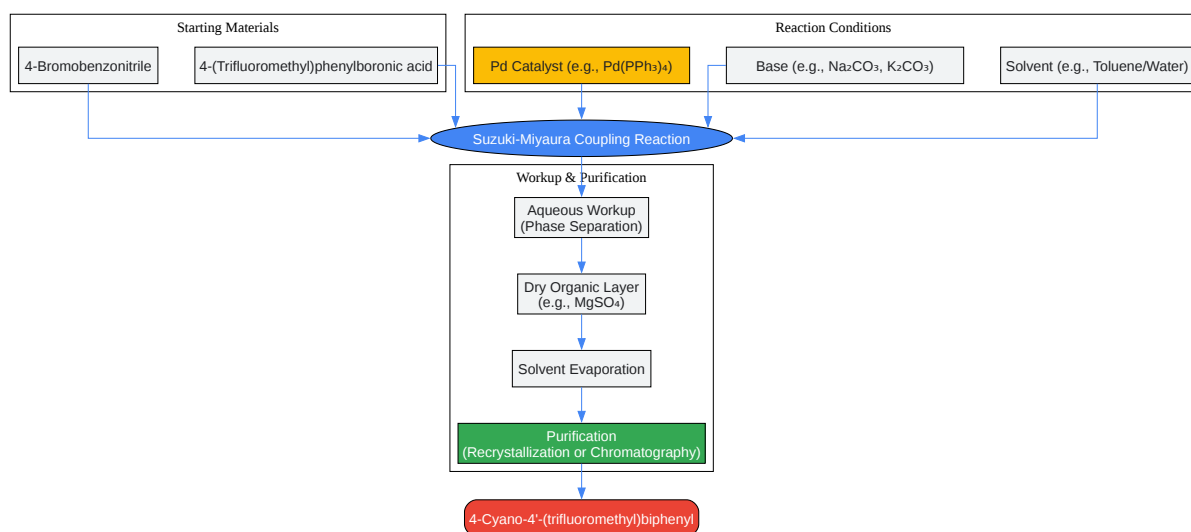
Property	Value	Reference(s)
Melting Point	130 to 134 °C	[3]
Boiling Point	324.5 ± 42.0 °C (Predicted)	[2]
Density	1.28 ± 0.1 g/cm ³ (Predicted)	[2]
logP (Octanol-Water)	Not experimentally determined. Estimated based on similar structures: 4.3 for 4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl and 5.5 for 4,4'-Bis(trifluoromethyl)biphenyl.	[4]

Table 3: Spectroscopic Data

Technique	Data Summary (Solvent: CDCl ₃ where applicable)	Reference(s)
¹ H NMR (499.73 MHz)	δ 7.77, 7.75 (m, 4H), 7.7 (m, 4H)	[5]
¹³ C NMR (125.67 MHz)	δ 144.1 (C), 142.7 (C), 132.8 (CH), 130.7 (q, ² J _{C-F} = 32.5 Hz, C), 127.9 (CH), 127.6 (CH), 126.1 (q, ³ J _{C-F} = 3.5 Hz, CH), 124 (q, ¹ J _{C-F} = 270 Hz, CF ₃), 118.5 (CN), 112 (C)	[5]
¹⁹ F NMR (470.17 MHz)	δ -62.67 (s, CF ₃)	[5]
Mass Spectrometry (EI)	m/z 247 [M] ⁺ (100%)	[5]
FTIR	Characteristic peaks expected for C≡N stretch (~2230 cm ⁻¹), C-F stretches (~1100-1350 cm ⁻¹), and aromatic C-H and C=C vibrations.	-

Synthesis and Workflow

The primary route for synthesizing **4-Cyano-4'-(trifluoromethyl)biphenyl** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method offers high efficiency and tolerance for a wide range of functional groups.



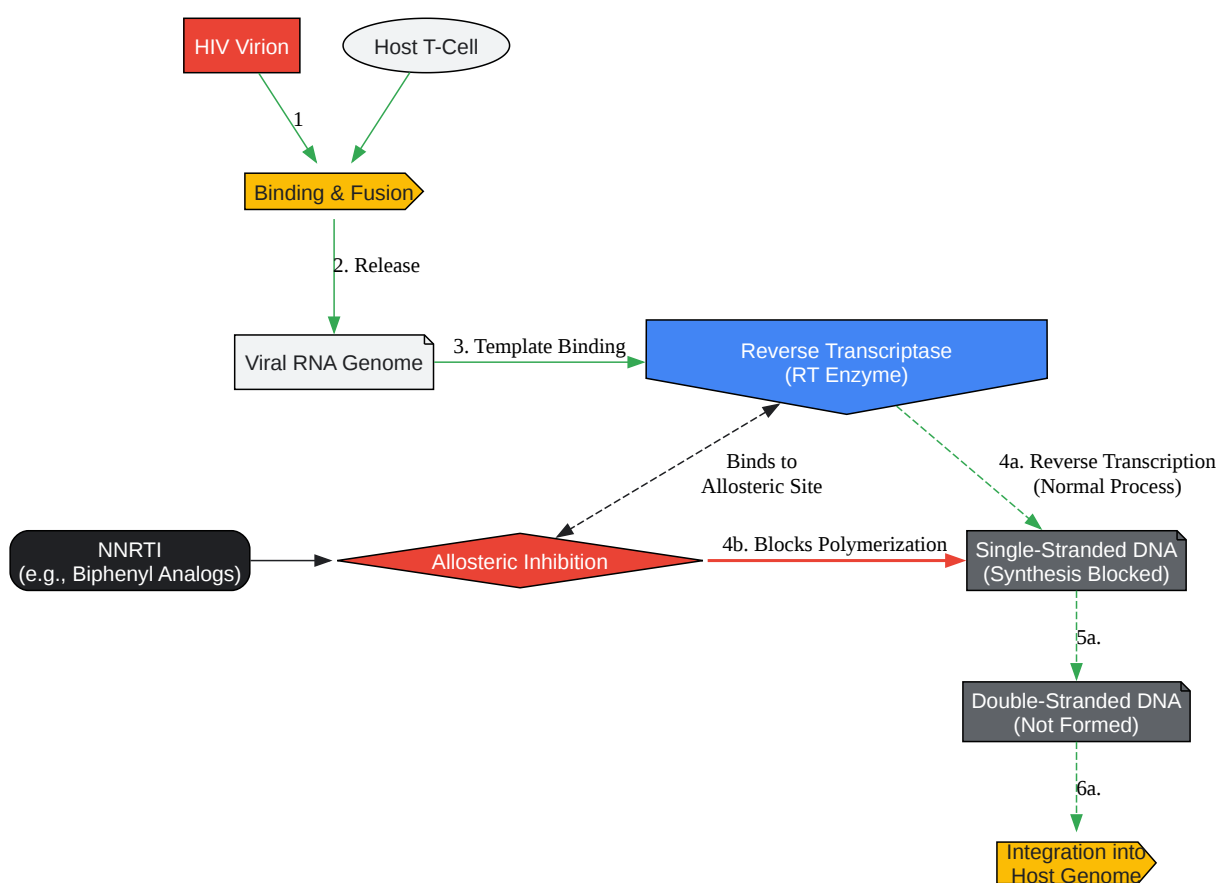
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Caption: Synthesis and purification workflow for **4-Cyano-4'-(trifluoromethyl)biphenyl**.

Biological Relevance and Signaling Pathway

While **4-Cyano-4'-(trifluoromethyl)biphenyl** itself is primarily a research chemical and building block, structurally related fluorinated biphenyl compounds are being investigated as

potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, inducing conformational changes that disrupt its catalytic activity and halt the conversion of viral RNA to DNA.



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